molecular formula C14H9N3O2 B14412150 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate CAS No. 84920-10-5

3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate

Cat. No.: B14412150
CAS No.: 84920-10-5
M. Wt: 251.24 g/mol
InChI Key: ZDXZGTGVFXQFKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocopper reagents which react with heterocyclic propargyl mesylates at low temperatures to produce N-fused heterocycles . Another method includes the use of samarium-catalyzed C(sp^3)-H bond activation to synthesize a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, copper catalysts.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indolizine ring, while reduction could produce reduced forms of the compound.

Scientific Research Applications

3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicyanoethenyl group, in particular, makes it a valuable intermediate for further chemical modifications and applications .

Properties

CAS No.

84920-10-5

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

[3-(2,2-dicyanoethenyl)indolizin-2-yl] acetate

InChI

InChI=1S/C14H9N3O2/c1-10(18)19-14-7-12-4-2-3-5-17(12)13(14)6-11(8-15)9-16/h2-7H,1H3

InChI Key

ZDXZGTGVFXQFKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N2C=CC=CC2=C1)C=C(C#N)C#N

Origin of Product

United States

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